molecular formula C24H44O22 B8023824 Stachyose tetrahydrate

Stachyose tetrahydrate

Cat. No.: B8023824
M. Wt: 684.6 g/mol
InChI Key: YDBMRUQRXAFOAH-KTDNCYJLSA-N
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Description

Stachyose hydrate (C₂₄H₄₂O₂₁·xH₂O) is a tetrasaccharide belonging to the raffinose family of oligosaccharides (RFOs), characterized by its α-(1→6)-linked galactose residues, a glucose unit, and a terminal fructose moiety . It is primarily extracted from the roots and rhizomes of Stachys tuberifera (a plant in the Lamiaceae family) and is also found in legumes like soybeans, albeit at lower concentrations (2–4%) .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O21.H2O/c25-1-6-10(28)14(32)17(35)21(41-6)39-3-8-11(29)15(33)18(36)22(42-8)40-4-9-12(30)16(34)19(37)23(43-9)45-24(5-27)20(38)13(31)7(2-26)44-24;/h6-23,25-38H,1-5H2;1H2/t6-,7-,8-,9-,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBMRUQRXAFOAH-KTDNCYJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44O22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10094-58-3, 470-55-3
Record name Stachyose tetrahydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10094-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)-O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Stachyose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.754
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Defatting and Ethanol Reflux Extraction

A foundational method involves defatting dried Stachys tuberifera powder with chloroform to remove lipophilic impurities, followed by ethanol reflux extraction. Key steps include:

  • Defatting : 5 g of dried powder is refluxed with 50 mL chloroform at 60°C for 2 hours.

  • Solvent Extraction : The defatted residue is refluxed with ethanol (50–70% v/v) at 50–70°C for 30–50 minutes, using a solid-liquid ratio of 1:8–1:12.

  • Filtration and Concentration : The supernatant is filtered and concentrated under reduced pressure to obtain a crude stachyose extract.

This method achieves yields of 35–40% but requires optimization of ethanol concentration and temperature to minimize oligosaccharide degradation.

Patent-Based Industrial Extraction (CN1339443A)

A patented industrial-scale method emphasizes purification through chemical additives:

  • Raw Material Preparation : Fresh or dried Stachys tuberifera rhizomes are washed, crushed, and soaked in water (5–15× weight).

  • Boiling and Centrifugation : The slurry is autoclaved at 100°C for 3–8 hours, followed by centrifugation to remove insoluble residues.

  • Chemical Treatment :

    • Aluminum Acetate : Added at 1–2% (w/w) to precipitate proteins and polyphenols.

    • Oxalic Acid : Introduced at 0.3–3% (w/w) to chelate metal ions and enhance purity.

  • Final Processing : The clarified extract is filtered, concentrated via vacuum evaporation, and spray-dried to yield stachyose hydrate powder (purity >90%).

This method prioritizes scalability, with reported yields of 45–50% under optimal conditions.

Advanced Optimization Strategies

Response Surface Methodology (RSM)

A study optimizing stachyose extraction from Stachys floridana (a close relative of S. tuberifera) employed RSM to model interactions between four critical parameters:

Independent VariableSymbolRangeOptimal Value
Extraction TemperatureX₁50–70°C60°C
Extraction TimeX₂30–50 min40 min
Ethanol ConcentrationX₃50–70% (v/v)60%
Solid-Liquid RatioX₄1:8–1:12 (w/v)1:10

The quadratic regression model (R² = 0.95) predicted a maximum yield of 47.0% at the central point (60°C, 40 min, 60% ethanol, 1:10 ratio). Validation experiments confirmed the model’s accuracy, with deviations <2%.

Temperature and Time Dynamics

  • Low Temperature (50°C) : Incomplete cell wall disruption reduces stachyose diffusion.

  • High Temperature (70°C) : Accelerates ethanol volatilization, shortening solvent-solute contact time and promoting thermal degradation.

Ethanol Concentration Effects

  • <60% Ethanol : Inadequate precipitation of polysaccharides, leading to co-extraction of impurities.

  • >60% Ethanol : Excessive solvent polarity reduces stachyose solubility.

Chromatographic Purification

Post-extraction purification using an EM Gel OR-PVA column enhances purity to >90%. The stationary phase’s hydrophilic interaction chromatography (HILIC) mechanism preferentially retains stachyose over monosaccharides and disaccharides, enabling high-resolution separation.

Analytical Validation and Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC with refractive index (RI) detection is the gold standard for quantifying stachyose hydrate. Typical conditions include:

  • Column : Hypersil NH₂ (250 × 4.6 mm, 5 µm).

  • Mobile Phase : Acetonitrile-water (70:30 v/v) at 1.0 mL/min.

  • Retention Times : 6.8 min (sucrose), 8.9 min (raffinose), 12.3 min (stachyose).

A linear calibration curve (y = 1.24x + 0.18, R² = 0.9995) validates the method’s precision across 0.1–10 mg/mL.

Purity Assessment

  • Melting Point : 110°C (decomposition).

  • Optical Rotation : [α]D²⁵ = +131° to +135° (c = 5% in H₂O).

Challenges and Industrial Considerations

Solvent Recovery and Environmental Impact

Ethanol reflux methods generate large wastewater volumes, necessitating solvent recovery systems to meet environmental regulations. Membrane filtration and nanofiltration technologies are emerging as sustainable alternatives.

Thermal Degradation

Prolonged heating (>60°C) hydrolyzes stachyose into galactose and sucrose, reducing yield. Microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) are under investigation to mitigate thermal effects .

Chemical Reactions Analysis

Types of Reactions

Stachyose hydrate undergoes several types of chemical reactions, including hydrolysis, oxidation, and enzymatic reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from the hydrolysis of stachyose include galactose, glucose, and fructose. Oxidation reactions can produce a range of oxidized derivatives depending on the specific conditions and reagents used .

Scientific Research Applications

Chemical Composition and Properties

Stachyose hydrate is a tetrasaccharide composed of two galactose units, one glucose unit, and one fructose unit. Its molecular formula is C24H42O21xH2OC_{24}H_{42}O_{21}\cdot xH_2O with a molecular weight of approximately 666.58 g/mol (anhydrous basis) . The compound is typically found as a white powder and is soluble in water.

Food Industry

Functional Ingredient : Stachyose hydrate serves as a natural sweetener and dietary fiber in food products. It enhances the taste of various items while providing health benefits such as improved digestion and gut health. Its prebiotic properties stimulate beneficial gut bacteria, contributing to overall digestive wellness .

Case Study : Research indicates that incorporating stachyose into baked goods can enhance their nutritional profile without compromising taste. For instance, stachyose-enriched rice bars demonstrated improved sensory attributes and nutritional benefits .

Food Product Function Benefits
BreadsSweetenerEnhanced flavor and fiber content
Snack BarsDietary FiberImproved digestion and gut health
BeveragesSweetenerNatural sweetness without calories

Pharmaceutical Applications

Stachyose hydrate is utilized as an excipient in drug formulations. It helps stabilize active pharmaceutical ingredients (APIs) and enhances their bioavailability. This is particularly important for drugs that require specific conditions for absorption in the gastrointestinal tract .

Case Study : In formulations for oral medications, stachyose has been shown to improve the solubility of poorly soluble drugs, thereby increasing their effectiveness .

Pharmaceutical Application Function Impact
Oral Drug FormulationsExcipientEnhanced solubility and stability
NutraceuticalsBioavailability enhancerImproved absorption rates

Cosmetic Industry

In cosmetics, stachyose hydrate acts as a moisturizing agent. It contributes to skin hydration and texture improvement without causing irritation, making it suitable for sensitive skin formulations .

Case Study : A cosmetic composition containing stachyose was developed to enhance moisture retention in skin creams, leading to improved user satisfaction in clinical trials .

Cosmetic Product Function Benefits
MoisturizersHydrating AgentImproved skin texture and hydration
Facial CreamsSkin ConditionerNon-irritating moisture retention

Animal Nutrition

Stachyose hydrate is incorporated into animal feed to promote gut health and enhance nutrient absorption. Its prebiotic effects are beneficial for livestock, leading to improved growth rates and overall health .

Case Study : Studies have shown that livestock fed diets supplemented with stachyose exhibit better weight gain and feed conversion ratios compared to control groups .

Animal Feed Application Function Impact on Livestock
Poultry FeedGut Health PromoterIncreased growth rates
Swine FeedNutrient Absorption EnhancerBetter feed conversion efficiency

Biotechnology

In biotechnological applications, stachyose hydrate serves as a carbon source in fermentation processes. It is used in the production of biofuels and enzymes, showcasing its versatility beyond traditional uses .

Case Study : Research has demonstrated that using stachyose as a substrate in microbial fermentation can lead to higher yields of desired bioproducts compared to other carbon sources .

Biotechnology Application Function Outcome
Biofuel ProductionCarbon SourceIncreased yield of bioethanol
Enzyme ProductionFermentation SubstrateEnhanced enzyme activity

Mechanism of Action

Stachyose hydrate exerts its effects primarily through its role as a carbohydrate source. In the digestive system, it is broken down by α-galactosidase into simpler sugars, which can then be utilized by the body or by gut microbiota. The prebiotic effect of stachyose is attributed to its ability to promote the growth of beneficial bacteria such as Bifidobacteria and Lactobacilli .

Comparison with Similar Compounds

Physicochemical Properties :

  • Appearance : White to light brown crystalline powder .
  • Molecular Weight : 666.58 g/mol (anhydrous); hydrate forms vary (e.g., tetrahydrate: 738.63 g/mol) .
  • Solubility : Highly soluble in water, poorly soluble in organic solvents .
  • Sweetness : 20–30% of sucrose’s sweetness .
  • Thermal Stability : Melting point 95–105°C; decomposes at 1044.2°C .

Biological Functions :
Stachyose hydrate acts as a prebiotic by selectively promoting the growth of Bifidobacterium spp. and lactic acid bacteria (LAB) in the colon . It enhances the bioavailability of bioactive compounds like genistein by inhibiting intestinal degradation . Additionally, it exhibits dose-dependent anti-cancer activity by inducing apoptosis in colon cancer cells .

Stachyose hydrate shares structural and functional similarities with other RFOs, such as raffinose (trisaccharide) and verbascose (pentasaccharide). Below is a detailed comparison:

Table 1: Comparative Analysis of RFOs
Property Stachyose Hydrate Raffinose Verbascose
Molecular Formula C₂₄H₄₂O₂₁·xH₂O C₁₈H₃₂O₁₆ C₃₀H₅₂O₂₆
Molecular Weight 666.58 (anhydrous) 504.45 828.66
Structure Gal-(α1→6)-Gal-(α1→6)-Glc-(α1↔2β)-Fru Gal-(α1→6)-Glc-(α1↔2β)-Fru Gal-(α1→6)-Gal-(α1→6)-Gal-(α1→6)-Glc-(α1↔2β)-Fru
Natural Sources Stachys tuberifera, soybeans Soybeans, sugar beets Legumes, Verbascum species
Prebiotic Activity Strong bifidogenic effect; induces α-galactosidase in LAB Moderate; less efficient fermentation Limited data; slower fermentation
Health Benefits Anti-cancer, anti-inflammatory, glycemic control Antioxidant, laxative Not well studied
Purity (Commercial) ≥90–98% ≥98% ≥95%
Storage −20°C (stable for 3 years) Room temperature (varies by supplier) Room temperature (varies by supplier)
Key Differences :

Structural Complexity: Stachyose (tetrasaccharide) and verbascose (pentasaccharide) have longer galactose chains than raffinose, affecting their fermentability and prebiotic efficacy . Longer chains in stachyose and verbascose may slow hydrolysis in the upper gastrointestinal tract, allowing more intact oligosaccharides to reach the colon .

Functional Efficacy: Stachyose hydrate demonstrates superior LAB proliferation compared to raffinose due to its ability to upregulate α-galactosidase, a key enzyme for RFO metabolism . Raffinose is more readily metabolized by gut microbes but has weaker anti-cancer and anti-inflammatory effects .

Commercial Applications: Stachyose is prioritized in nutraceuticals for its dual role in enhancing probiotic activity and drug bioavailability . Raffinose is widely used in food preservation due to its hygroscopicity and mild sweetness .

In Vitro Studies :
  • Stachyose hydrate (60 mg/mL in DMSO) increased LAB cell viability by 40% compared to controls, while raffinose showed a 25% increase under similar conditions .
  • Hydrolysis recovery rates for stachyose in enzymatic assays (e.g., α-galactosidase) were 85–90%, surpassing verbascose (70–75%) .
In Vivo Studies :
  • In murine models, stachyose supplementation (2 g/kg/day) reduced blood glucose levels by 18% and increased Bifidobacterium populations by 3-fold .
  • Raffinose, at equivalent doses, showed negligible effects on glycemic control but improved stool frequency by 50% .
Industrial Relevance :
  • Stachyose is costlier to extract ($23,200/500 mg) than raffinose ($15,000/500 mg) due to complex purification from Stachys tuberifera .

Biological Activity

Stachyose hydrate, derived from Stachys tuberifera , is a galacto-oligosaccharide that has garnered attention for its various biological activities. This article explores its properties, biological effects, and potential applications based on current research findings.

Stachyose is a tetrasaccharide composed of two galactose units, one glucose unit, and one fructose unit. Its chemical structure is represented as:

 D Gal 1 6 D Gal 1 6 D Glc 1 2 D Fru\text{ D Gal 1 6 D Gal 1 6 D Glc 1 2 D Fru}

Stachyose hydrate has a melting point of approximately 110 °C and is hygroscopic in nature. It is soluble in water and exhibits optical activity with a specific rotation of [α]24/D+133°[α]_{24/D}+133° in water .

Biological Activities

Prebiotic Effects
Stachyose functions as a prebiotic, promoting the growth of beneficial gut microbiota. Research indicates that it can enhance the production of short-chain fatty acids (SCFAs) during fermentation in the colon, which are crucial for gut health and have anti-inflammatory properties . The fermentation of stachyose leads to increased levels of butyrate, a SCFA that serves as an energy source for colonocytes and plays a role in maintaining intestinal barrier integrity .

Antioxidant Properties
Studies have shown that stachyose exhibits antioxidant activity, which can help mitigate oxidative stress in cells. Antioxidants are vital for protecting cells from damage caused by free radicals, thereby reducing the risk of chronic diseases .

Anti-diabetic Effects
Stachyose has been linked to improved glycemic control. It may inhibit certain enzymes involved in carbohydrate digestion, leading to reduced glucose absorption and lower postprandial blood sugar levels. This property makes it a potential candidate for managing diabetes .

Case Studies

  • Gut Health Improvement
    A clinical study evaluated the effects of stachyose supplementation on gut microbiota composition in healthy adults. Results indicated a significant increase in beneficial bacteria such as bifidobacteria and lactobacilli, alongside enhanced SCFA production after 4 weeks of daily stachyose intake .
  • Diabetes Management
    In an experimental model using diabetic rats, administration of stachyose resulted in decreased blood glucose levels and improved insulin sensitivity compared to control groups. The study highlighted stachyose's potential role as a dietary supplement for diabetes management .

Table: Summary of Biological Activities

Activity Description Reference
Prebiotic EffectsPromotes growth of beneficial gut bacteria
Antioxidant ActivityReduces oxidative stress
Anti-diabetic EffectsImproves glycemic control

Q & A

Q. How is stachyose hydrate chemically identified and quantified in plant extracts?

Stachyose hydrate is identified using high-performance liquid chromatography (HPLC) with refractive index detection, as it lacks UV absorbance. Quantification relies on comparison with reference standards, and purity is confirmed via ≥98% HPLC thresholds . Acid hydrolysis (e.g., with dilute HCl) followed by monosaccharide analysis (e.g., D-galactose, D-glucose, D-fructose) validates its structure .

Q. What are the primary extraction methods for stachyose hydrate from Stachys tuberifera?

Extraction typically involves hot water or ethanol precipitation to isolate stachyose from plant tissues. Post-extraction purification steps include ion-exchange chromatography to remove salts and low-molecular-weight contaminants. Yield optimization requires pH and temperature control to prevent degradation, as stachyose is heat-stable but acid-labile .

Q. How does stachyose hydrate function as a prebiotic in vitro?

Stachyose selectively promotes lactic acid bacteria (LAB) proliferation by inducing α-galactosidase production, enabling LAB to hydrolyze stachyose into metabolizable sugars (e.g., galactose, glucose). This activity is confirmed via bacterial growth assays (e.g., OD600 measurements) and metabolite profiling (e.g., SCFA analysis) .

Advanced Research Questions

Q. How can contradictory findings on stachyose’s immunomodulatory effects be reconciled?

In zebrafish studies, stachyose supplementation (1–4 g/kg diet) showed no significant impact on immune genes (IL-6, TNFα) but elevated IL-1 expression non-significantly. Contradictions with other prebiotics (e.g., FOS, MOS) may stem from species-specific gut microbiota, experimental duration, or interactions with dietary components. Controlled microbiota transplantation studies and metagenomic sequencing are recommended to clarify host-microbe interactions .

Q. What experimental designs address stachyose’s dual role as a prebiotic and antinutritional factor (ANF)?

Dose-response studies in animal models (e.g., poultry, fish) are critical. For example, stachyose at >2% in feed reduces nutrient absorption due to indigestibility but at <1% enhances gut health. Balancing these effects requires factorial designs testing stachyose levels against protease or α-galactosidase supplementation to mitigate ANF effects .

Q. What methodologies elucidate stachyose’s impact on the gut-brain axis?

Murine models with fecal microbiota transplantation (FMT) from stachyose-fed donors can isolate microbial contributions to neurobehavioral outcomes. Coupled with LC-MS/MS for neurotransmitter quantification (e.g., serotonin, GABA) and RNA-seq for blood-brain barrier gene expression, this approach links gut metabolites to CNS effects .

Q. How can stachyose’s stability in functional foods be optimized?

Microencapsulation with alginate or chitosan nanoparticles protects stachyose from acidic gastric conditions. Stability testing under simulated digestion (e.g., INFOGEST protocol) and accelerated shelf-life studies (40°C/75% RH) are used to assess encapsulation efficiency and release kinetics .

Q. What mechanisms explain stachyose’s inconsistent antioxidant activity across studies?

In zebrafish, stachyose (4 g/kg diet) non-significantly increased GPx and CAT gene expression but not SOD. Discrepancies with in vitro antioxidant assays (e.g., DPPH scavenging) may arise from bioavailability differences. Isotope tracing (e.g., ¹³C-stachyose) can track metabolite distribution and activation of Nrf2/ARE pathways in vivo .

Methodological Challenges and Future Directions

Q. What are the limitations in current stachyose fermentation studies?

Most in vitro models (e.g., batch cultures) fail to replicate colonic pH gradients or microbial competition. Continuous fermentation systems (e.g., SHIME) with real-time metabolite monitoring are needed to mimic human gut dynamics .

Q. How can novel sources of stachyose be identified sustainably?

Genome mining of understudied plants (e.g., Stachys sieboldii) and CRISPR-based metabolic engineering in yeast are promising strategies. Comparative transcriptomics of high- and low-stachyose cultivars can pinpoint biosynthesis genes (e.g., raffinose synthase) for optimization .

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